molecular formula C10H19NO2Si B13169526 Ethyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate

Ethyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate

Katalognummer: B13169526
Molekulargewicht: 213.35 g/mol
InChI-Schlüssel: YMADUFJEQFIZDD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-aza-5-silaspiro[44]nonane-3-carboxylate is a chemical compound with the molecular formula C10H19NO2Si It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a silane compound with an azetidine derivative in the presence of a catalyst. The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can lead to the formation of simpler hydrocarbons.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Ethyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate: Similar compounds include other spiro compounds with different substituents or ring structures.

    Comparison: Compared to other similar compounds, this compound may offer unique properties such as enhanced stability or specific reactivity, making it valuable for certain applications.

Conclusion

This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique structure and reactivity make it an important tool for chemists, biologists, and medical researchers. Further studies and developments may uncover even more uses for this fascinating compound.

Eigenschaften

Molekularformel

C10H19NO2Si

Molekulargewicht

213.35 g/mol

IUPAC-Name

ethyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate

InChI

InChI=1S/C10H19NO2Si/c1-2-13-10(12)9-7-14(8-11-9)5-3-4-6-14/h9,11H,2-8H2,1H3

InChI-Schlüssel

YMADUFJEQFIZDD-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1C[Si]2(CCCC2)CN1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.